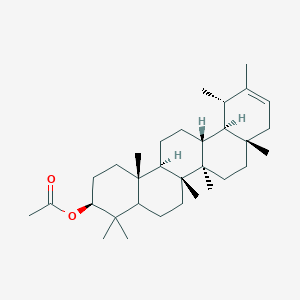

Psi-taraxasterol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Psi-taraxasterol acetate is a complex organic molecule. It belongs to the class of triterpenoids, which are known for their diverse biological activities and structural complexity. This compound is characterized by its multiple chiral centers and a highly substituted picene core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Psi-taraxasterol acetate typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Alternatively, it can be synthesized through a series of chemical reactions in a controlled industrial setting, ensuring high yield and purity.

Análisis De Reacciones Químicas

Oxymercuration-Demercuration with Allylic Rearrangement

Reagents/Conditions :

-

Hg(OAc)₂ in glacial acetic acid at elevated temperatures

Reaction Outcome :

-

Forms 19-epi-taraxasteryl acetate via allylic rearrangement

-

Driven by steric hindrance from 19- and 17-methyl groups, preventing normal oxymercuration

Key Observations :

-

Conformational analysis reveals a twisted E-ring due to 12-methylene/19-methyl interactions

-

Base-catalyzed epimerization of intermediates enables partial synthesis of 19-epi derivatives

Boron Trifluoride-Mediated Rearrangement

Substrate : Taraxa-20α,21α-oxido-3β-yl acetate (epoxide of Ψ-taraxasteryl acetate)

Reagents/Conditions :

-

BF₃·Et₂O in benzene

Products :

| Product | Structure | Yield (%) |

|---|---|---|

| Taraxa-21-oxo-3β-yl acetate | Ketone derivative | 45 |

| Isoolean-19-oxo-3β-yl acetate | Isooleanane skeleton rearrangement | 30 |

Mechanism :

Aqueous Perchloric Acid Treatment

Reagents/Conditions :

-

HClO₄ (aqueous)

Products :

Acid-Catalyzed Chlorination

Substrate : Taraxa-20α,21α-oxido-3β-yl acetate

Reagents/Conditions :

-

Dry HCl in chloroform

Product :

Biosynthetic Methyl Shift Reactions

Enzymatic Context :

-

Catalyzed by taraxasterol synthases (TXSS) in plants (e.g., Calendula officinalis)

-

Requires 2,3-oxidosqualene as precursor

Key Steps :

-

Cyclization of 2,3-oxidosqualene to dammarenyl cation

-

Methyl shift from oleanyl cation → taraxasteryl cation

-

Deprotonation → Ψ-taraxasterol

Mutagenesis Insights :

| Enzyme Mutant | α/β-Amyrin Production | Ψ-Taraxasterol Production |

|---|---|---|

| CoMAS (wild-type) | High | Low |

| CoMAS I367M | ↓ 60% | ↑ 300% |

| CoMAS E371D | No change | ↑ 150% |

| CoMAS I367M/E371D | ↓ 85% | ≈ CoTXSS levels |

Data from transient expression in Nicotiana benthamiana

Functionalization via Cytochrome P450 Enzymes

Enzymes :

-

CoCYP716A392 and CoCYP716A393 (C-16 hydroxylases)

Reaction :

-

Hydroxylation at C-16 of Ψ-taraxasterol acetate → anti-inflammatory diols (e.g., faradiol)

Mutational Effects :

-

A285V mutation shifts substrate preference to β-amyrin

Stereochemical Modifications

Epimerization :

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Psi-taraxasterol acetate is derived from plants such as Taraxacum formosanum and Sonchus asper. It has been identified for its structural similarity to other triterpenoids, which are known for their bioactive properties. The compound's chemical formula is C32H52O2 .

Pharmaceutical Applications

- Anti-inflammatory Activity :

- Skin Regeneration :

- Photoprotection :

- Antimicrobial Properties :

Cosmetic Applications

- Anti-aging Formulations :

- Sensitive Skin Treatments :

- Moisturizing Agents :

Data Table: Summary of Applications

Case Studies

- A study published in Biorxiv demonstrated that extracts containing this compound significantly inhibited pro-inflammatory cytokine release in LPS-activated human monocytic cells, confirming its potential as an anti-inflammatory agent .

- Another investigation highlighted the compound's effectiveness in stimulating dermal macromolecule synthesis, crucial for skin health, particularly in aging populations where collagen production declines .

Mecanismo De Acción

The mechanism of action of Psi-taraxasterol acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparación Con Compuestos Similares

Similar Compounds

Arnidenediol: Another triterpenoid with a similar core structure but different functional groups.

Faradiol: A related compound with hydroxyl groups instead of acetate groups.

Uniqueness

Psi-taraxasterol acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

Propiedades

Número CAS |

4586-65-6 |

|---|---|

Fórmula molecular |

C32H52O2 |

Peso molecular |

468.8 g/mol |

Nombre IUPAC |

[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24?,25-,26+,27-,29-,30+,31-,32-/m1/s1 |

Clave InChI |

DYTVUYVLJDSMFA-SFCKFDFDSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

SMILES isomérico |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

SMILES canónico |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

Sinónimos |

psi-taraxasterol acetate urs-20-en-3-ol acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.